molecular formula C18H22N2O3S B6936464 2-[2-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid

2-[2-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid

Cat. No.: B6936464
M. Wt: 346.4 g/mol
InChI Key: RAJRLCYMRLQPNJ-UHFFFAOYSA-N
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Description

2-[2-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the attachment of the benzoic acid moiety. Common reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents. Reaction conditions often involve heating under reflux, use of catalysts, and purification steps such as recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[2-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[2-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid is unique due to its combination of the thiazole, piperidine, and benzoic acid moieties, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-[2-[3-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-12-24-17(19-13)14-5-4-8-20(11-14)9-10-23-16-7-3-2-6-15(16)18(21)22/h2-3,6-7,12,14H,4-5,8-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJRLCYMRLQPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCCN(C2)CCOC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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